molecular formula C17H23NO B5189101 (1-Methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone

(1-Methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone

Cat. No.: B5189101
M. Wt: 257.37 g/mol
InChI Key: RJGJIKIQYBVESQ-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone is an organic compound that features a cyclohexane ring substituted with a methyl group and a methanone group attached to a dihydroindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane.

    Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride.

    Formation of the Dihydroindole Ring: The dihydroindole ring can be synthesized from indole through hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methanone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanone: Similar structure but lacks the dihydroindole ring.

    Indole-3-methanone: Contains the indole ring but lacks the cyclohexane ring.

    Methylcyclohexane: Contains the cyclohexane ring with a methyl group but lacks the methanone and dihydroindole components.

Uniqueness

(1-Methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone is unique due to its combination of a cyclohexane ring, a methanone group, and a dihydroindole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

(1-methylcyclohexyl)-(3-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-13-12-18(15-9-5-4-8-14(13)15)16(19)17(2)10-6-3-7-11-17/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGJIKIQYBVESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)C3(CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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